molecular formula C27H27N3O6S2 B2830103 methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-21-5

methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2830103
CAS RN: 449769-21-5
M. Wt: 553.65
InChI Key: YDUPXMIKMMNPNH-UHFFFAOYSA-N
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Description

The compound appears to contain a dihydroquinoline moiety, which is a common fragment in biologically active compounds . Dihydroquinolinones represent a large family of unusual bioactive compounds with potent antiproliferative and antitumor activities against a variety of cancer cell lines .


Molecular Structure Analysis

The structure of similar compounds has been determined by extensive 1D and 2D NMR, and MS measurements .

Scientific Research Applications

Chemical Synthesis and Characterization

A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) describes the synthesis of related compounds, highlighting the acetylation and nucleophilic substitution reactions that lead to various heterocyclic rings. This showcases the compound's relevance in chemical synthesis and characterization, particularly in the creation of novel pharmacological agents (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Fluorescent Anion Sensing

A. Dorazco-González et al. (2014) explored derivatives of a similar compound for fluorescent anion sensing in water, indicating its potential use in analytical chemistry for detecting anions such as halides and nucleotides (A. Dorazco-González, Marcos Flores Álamo, C. Godoy-Alcántar, H. Höpfl, & A. K. Yatsimirsky, 2014).

Biological and Pharmacological Screening

Research by Snehal Patel et al. (2009) involved synthesizing related compounds and screening them for various biological activities, including antimicrobial and anti-inflammatory effects. This suggests the compound's potential application in the development of new therapeutic agents (Snehal Patel, G. Sreenivasa, E. Jayachandran, & K. J. Kumar, 2009).

Tubulin Polymerization Inhibition

The study by Hidemitsu Minegishi et al. (2015) on a series of indenopyrazoles, which are structurally related, showed promising antiproliferative activity toward human cancer cells, indicating the compound's potential in cancer research and therapy (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, & Hiroyuki Nakamura, 2015).

Insecticidal Activity

E. A. Bakhite et al. (2014) studied pyridine derivatives, similar to the compound , for their insecticidal properties, specifically against aphids, suggesting its potential application in agricultural pest control (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014).

properties

IUPAC Name

methyl 6-acetyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S2/c1-17(31)29-15-13-21-23(16-29)37-26(24(21)27(33)36-2)28-25(32)19-9-11-20(12-10-19)38(34,35)30-14-5-7-18-6-3-4-8-22(18)30/h3-4,6,8-12H,5,7,13-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUPXMIKMMNPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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